molecular formula C13H21NO5 B11756344 (2S,3aR,7aS)-5-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-c]pyridine-2-carboxylic acid CAS No. 1422344-14-6

(2S,3aR,7aS)-5-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-c]pyridine-2-carboxylic acid

Cat. No.: B11756344
CAS No.: 1422344-14-6
M. Wt: 271.31 g/mol
InChI Key: SSIHZFHJWICIDE-UTLUCORTSA-N
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Description

(2S,3aR,7aS)-5-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-c]pyridine-2-carboxylic acid is a complex organic compound featuring a unique bicyclic structure. This compound is notable for its incorporation of a tert-butoxycarbonyl group, which is commonly used as a protecting group in organic synthesis. The presence of the octahydrofuro[3,2-c]pyridine ring system adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3aR,7aS)-5-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-c]pyridine-2-carboxylic acid typically involves multiple steps, starting from simpler precursorsThis can be achieved using tert-butoxycarbonyl anhydride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

(2S,3aR,7aS)-5-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-c]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at positions adjacent to the tert-butoxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S,3aR,7aS)-5-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-c]pyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,3aR,7aS)-5-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can be cleaved under acidic conditions, revealing reactive sites that can interact with enzymes or receptors. This interaction can modulate biological pathways, leading to various effects depending on the context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2S,3aR,7aS)-5-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-c]pyridine-2-carboxylic acid lies in its specific ring structure and the presence of the tert-butoxycarbonyl group

Properties

CAS No.

1422344-14-6

Molecular Formula

C13H21NO5

Molecular Weight

271.31 g/mol

IUPAC Name

(2S,3aR,7aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridine-2-carboxylic acid

InChI

InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-5-4-9-8(7-14)6-10(18-9)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9+,10+/m1/s1

InChI Key

SSIHZFHJWICIDE-UTLUCORTSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2[C@@H](C1)C[C@H](O2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)CC(O2)C(=O)O

Origin of Product

United States

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